![molecular formula C10H13N5O5 B12388548 2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog. It is a derivative of guanine, a fundamental component of nucleic acids. This compound is significant in various biochemical processes and has applications in medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of guanine with a suitable sugar derivative. One common method involves the reaction of guanine with a protected ribose derivative, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose or deoxyribose moiety from a donor nucleoside to guanine, forming the target compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can take place at the amino group or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dihydro derivatives of the purine ring.
Substitution: Alkylated or acylated nucleoside derivatives.
Aplicaciones Científicas De Investigación
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a substrate in enzymatic studies and as a probe in nucleic acid research.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for therapeutic use.
Mecanismo De Acción
The compound exerts its effects primarily by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This incorporation can lead to chain termination or mutations, disrupting cellular processes .
Comparación Con Compuestos Similares
Guanosine: A naturally occurring nucleoside with similar structure but different biological activity.
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: Another purine nucleoside analog with distinct stereochemistry and properties.
Uniqueness: 2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its overall biological activity.
Propiedades
Fórmula molecular |
C10H13N5O5 |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9+/m1/s1 |
Clave InChI |
NYHBQMYGNKIUIF-JTPGPCGPSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


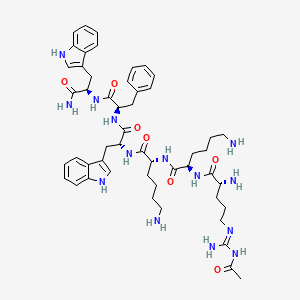
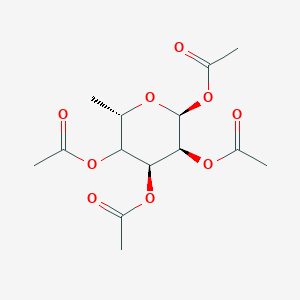
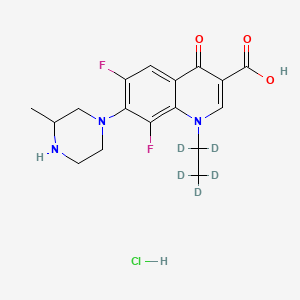
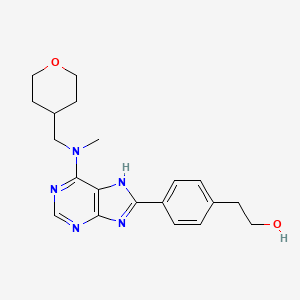
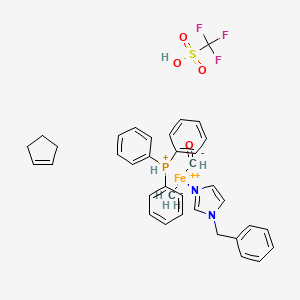


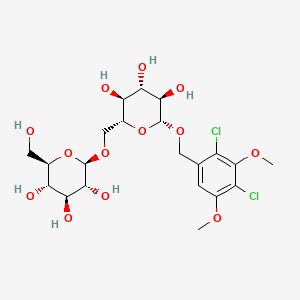
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
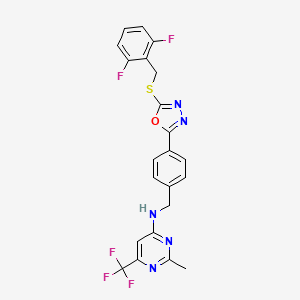
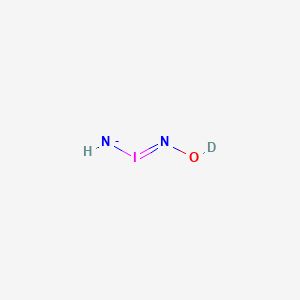
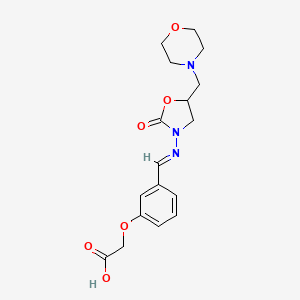
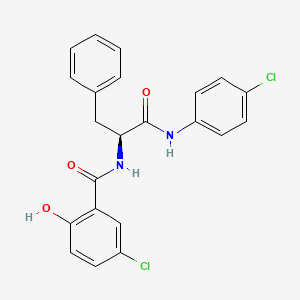
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
